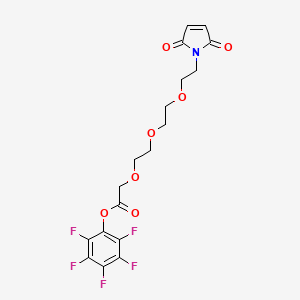
perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate is a complex organic compound that features a perfluorophenyl group and a pyrrolidinedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps:
Formation of the Perfluorophenyl Group: This can be achieved through the fluorination of phenyl rings using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Synthesis of the Pyrrolidinedione Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Linking the Two Moieties: The final step involves the esterification reaction between the perfluorophenyl group and the pyrrolidinedione derivative using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the perfluorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted perfluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)propionate
- Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)butyrate
Uniqueness
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate is unique due to its specific combination of a perfluorophenyl group and a pyrrolidinedione moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C18H16F5NO7 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H16F5NO7/c19-13-14(20)16(22)18(17(23)15(13)21)31-12(27)9-30-8-7-29-6-5-28-4-3-24-10(25)1-2-11(24)26/h1-2H,3-9H2 |
InChI-Schlüssel |
UQAJSBNYTGKILY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
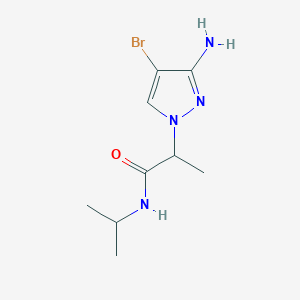
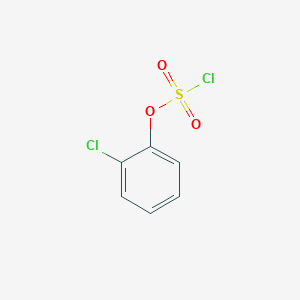
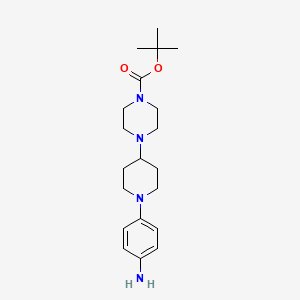
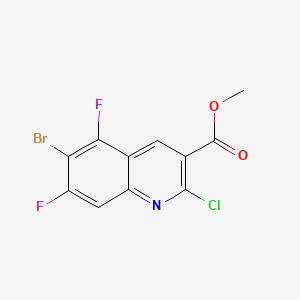
![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)
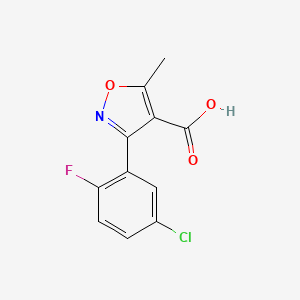
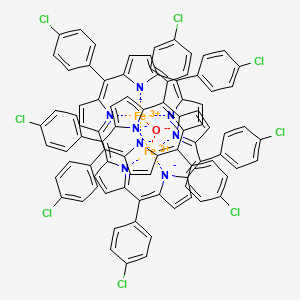
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)

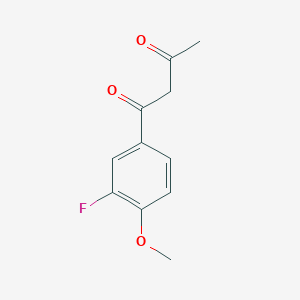
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
